Cas no 620112-78-9 (CCG-63802)

CCG-63802 structure
Nom du produit:CCG-63802
Numéro CAS:620112-78-9
Le MF:C26H18N4O2S
Mégawatts:450.511723995209
MDL:MFCD04190628
CID:836624
PubChem ID:6057678
CCG-63802 Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile
- 2-Benzothiazoleacetonitrile, α-[[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-, (alphaE)-
- (2E)-2-Benzothiazol-2-yl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo(5-hydropyridino[1,2-a]pyrimidin-3-yl)]prop-2-enenitrile
- CCG-63802
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)a...
- CCG 63802
- AC1O107Z
- CHEMBL1476646
- HMS1804I11
- MolPort-000-250-364
- STK705022
- STOCK4S-75157
- alpha-[[9-Methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
- 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- UNII-339BU4Y35U
- F82209
- NCGC00101417-01
- GLXC-10986
- Q27075773
- (E)-2-(1,3-benzothiazol-2-yl)-3-(9-methyl-2-(3-methylphenoxy)-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
- HY-70074
- 2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- DTXCID10133555
- 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- 620112-78-9
- (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- 339BU4Y35U
- BRD-K26970495-001-01-9
- AKOS001693192
- DTXSID10211064
- GTPL8724
- DA-62121
- MS-28172
-
- MDL: MFCD04190628
- Piscine à noyau: InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
- La clé Inchi: VFSVKVQMZDJFQX-NBVRZTHBSA-N
- Sourire: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=CC(C)=C5
Propriétés calculées
- Qualité précise: 450.11524
- Masse isotopique unique: 450.11504700g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 4
- Complexité: 1030
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 107Ų
- Le xlogp3: 4.9
Propriétés expérimentales
- Dense: 1.31
- Point d'ébullition: 547.9°C at 760 mmHg
- Point d'éclair: 285.1°C
- Indice de réfraction: 1.694
- Le PSA: 78.58
- Le LogP: 5.77748
CCG-63802 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0040-50mg |
CCG-63802 |
620112-78-9 | 98.38% | 50mg |
$528.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5558-50mg |
CCG-63802 |
620112-78-9 | 98% | 50mg |
¥3413.00 | 2023-09-10 | |
ChemScence | CS-0040-5mg |
CCG-63802 |
620112-78-9 | 98.38% | 5mg |
$72.0 | 2022-04-27 | |
ChemScence | CS-0040-10mg |
CCG-63802 |
620112-78-9 | 98.38% | 10mg |
$120.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126910-10mg |
CCG-63802 |
620112-78-9 | 10mg |
¥967.00 | 2021-05-25 | ||
Chemenu | CM162023-50mg |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile |
620112-78-9 | 98% | 50mg |
$*** | 2023-05-30 | |
Matrix Scientific | 096061-1g |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+% |
620112-78-9 | 95+% | 1g |
$3024.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5558-10mg |
CCG-63802 |
620112-78-9 | 98% | 10mg |
¥940.00 | 2023-09-10 | |
MedChemExpress | HY-70074-50mg |
CCG-63802 |
620112-78-9 | 99.26% | 50mg |
¥3520 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364458-5 mg |
CCG-63802, |
620112-78-9 | 5mg |
¥361.00 | 2023-07-10 |
CCG-63802 Littérature connexe
-
1. Book reviews
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
620112-78-9 (CCG-63802) Produits connexes
- 620113-73-7(CCG-63808)
- 1355701-46-0(N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 710-36-1(3-(4-Fluorophenoxy)propanoyl chloride)
- 2228669-83-6(tert-butyl 3-2-(methylamino)acetylmorpholine-4-carboxylate)
- 1167055-36-8(ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate)
- 2418647-79-5(N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide)
- 2953044-29-4(PD-L1-IN-3)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 1612185-46-2(1-(4-chlorophenyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2171969-75-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-propylbutanamidoacetic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:620112-78-9)CCG-63802

Pureté:99%
Quantité:50mg
Prix ($):379.0